molecular formula C13H10N4O5 B3100519 Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1370598-21-2

Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B3100519
CAS No.: 1370598-21-2
M. Wt: 302.24
InChI Key: PVJTTZBRPGOEOB-UHFFFAOYSA-N
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Description

Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with two ketone groups at positions 2 and 4. The compound features a cyanoacetyl-substituted amino group at position 3 and a methyl ester at position 5. Its molecular formula is C₁₃H₁₂N₄O₅ (calculated molecular weight: 304.26 g/mol). This structure suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

methyl 3-[(2-cyanoacetyl)amino]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c1-22-12(20)7-2-3-8-9(6-7)15-13(21)17(11(8)19)16-10(18)4-5-14/h2-3,6H,4H2,1H3,(H,15,21)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJTTZBRPGOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound known for its unique chemical structure and potential biological activities. This article explores its biological properties, synthesis methods, and research findings regarding its therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H12N4O4C_{12}H_{12}N_{4}O_{4} and features a tetrahydroquinazoline core with various functional groups that may contribute to its biological activity. The presence of the cyanoacetyl group and carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific methods can vary based on desired purity and yield. Understanding the synthetic pathways is crucial for optimizing the production of this compound for research and therapeutic purposes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It has been evaluated in various cancer models, showing potential efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy : A study published in a peer-reviewed journal examined the effects of this compound on colorectal cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis in vitro. The study utilized various assays to measure cell viability and apoptotic markers .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed moderate to strong inhibitory effects against selected strains.
  • Enzyme Inhibition Studies : A detailed analysis was conducted to assess the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results suggested that it could effectively modulate enzyme activity, potentially leading to altered metabolic pathways in cancer cells .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant inhibition of colorectal cancer cells
AntimicrobialModerate to strong activity against bacteria
Enzyme InhibitionEffective modulation of metabolic enzymes

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at position 3 and the presence of sulfur or aromatic groups. Key comparisons include:

Table 1: Structural Comparison of Selected Quinazoline Derivatives
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Cyanoacetyl amino C₁₃H₁₂N₄O₅ 304.26 Nitrile, ester, ketones, amide
Methyl 3-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Amino C₁₀H₉N₃O₃S 251.26 Thioxo, amino, ester, ketone
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate 4-Fluorophenyl C₁₅H₁₁FN₂O₄ 314.26 Aromatic fluorine, ester, ketones
Methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-... 2-(4-Benzylpiperazin-1-yl)-2-oxoethyl C₂₃H₂₄N₄O₄S 452.53 Piperazine, thioxo, ester, ketone

Key Differences and Implications

Substituent Effects on Polarity and Reactivity: The cyanoacetyl amino group in the target compound introduces a nitrile (-C≡N) and amide (-CONH-), enhancing polarity and hydrogen-bonding capacity compared to the amino group in the compound from . This may improve water solubility but reduce membrane permeability. The 4-fluorophenyl substituent in the analog from adds aromaticity and lipophilicity, favoring interactions with hydrophobic enzyme pockets.

Molecular Weight and Steric Bulk :

  • The target compound (304.26 g/mol) is smaller than the benzylpiperazine-containing analog (452.53 g/mol) , which may translate to better bioavailability. Bulkier substituents (e.g., benzylpiperazine) could hinder diffusion across biological membranes.

The methyl ester at position 7 is conserved across all compounds, suggesting a shared role in stabilizing the carboxylate moiety or facilitating prodrug activation.

Q & A

Q. What are the common synthetic routes for preparing methyl-substituted quinazoline derivatives like this compound?

The synthesis of methyl-substituted quinazolines often involves multi-step reactions, including:

  • Cyclocondensation : Reacting anthranilic acid derivatives with urea or thiourea to form the quinazoline core.
  • Functionalization : Introducing substituents (e.g., cyanoacetyl groups) via nucleophilic substitution or coupling reactions. For example, in analogous compounds, phenyl isothiocyanate is reacted with intermediates under heating (100°C) in pyridine to introduce sulfur-containing groups .
  • Esterification : Methyl ester groups are typically added using methanol in acidic conditions or via carbodiimide coupling.

Key Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC to ensure intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR spectra with literature data. For example, quinazoline derivatives show characteristic peaks for aromatic protons (δ 7.7–8.1 ppm) and carbonyl groups (δ 160–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with an error margin <5 ppm. A related compound, 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, showed an HRMS [M+H]+^+ peak at 223.0172 (calculated: 223.0177) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values.

Q. What safety protocols are critical when handling this compound in the lab?

While specific safety data for this compound is limited, general precautions for quinazoline derivatives include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to potential toxicity of cyanoacetyl groups.
  • Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the cyanoacetyl group?

The cyanoacetyl group’s reactivity demands precise conditions:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. For example, DMF was used in the synthesis of 2-thioquinazolines with 94% yield .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalysis : Add cesium carbonate (Cs2_2CO3_3) to deprotonate nucleophiles and enhance substitution efficiency .

Data-Driven Insight : In a study, substituting 2-chlorobenzyl bromide with 4-(trifluoromethyl)benzyl bromide increased yield from 81% to 94%, highlighting the impact of electronic effects on reactivity .

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved?

Contradictions in spectral data often arise from:

  • Tautomerism : Quinazoline derivatives may exhibit keto-enol tautomerism, causing unexpected splitting. Use deuterated DMSO to stabilize the dominant tautomer .
  • Impurities : Recrystallize the compound from DMF/ethanol mixtures to remove byproducts.
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, unresolved C4 and C6 carbons in a related compound were attributed to signal overlap in 13^13C NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) in quinazoline derivatives?

SAR analysis requires:

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing cyanoacetyl with carboxamide) and compare bioactivity.
  • Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental inhibitory activity.
  • Biological Assays : Test analogs against target enzymes (e.g., soluble epoxide hydroxylase) using fluorescence-based assays .

Example : Substituting a methyl group with a trifluoromethyl group in a related quinazoline increased hydrophobicity and improved binding affinity by 30% .

Q. How can researchers address poor solubility during analytical characterization?

For DMSO-insoluble derivatives:

  • Derivatization : Convert the methyl ester to a water-soluble carboxylate using LiOH in THF/H2_2O (95% yield reported for analogous compounds) .
  • Surfactant Use : Add 0.1% Tween-20 to aqueous solutions for enhanced dispersion.
  • Alternative Solvents : Test hexafluoroisopropanol (HFIP) for NMR analysis, as it dissolves rigid aromatic systems.

Q. What mechanisms explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing carbonyl and cyano groups activate the quinazoline core for nucleophilic attack:

  • Resonance Effects : The 2,4-dioxo groups stabilize transition states via resonance delocalization.
  • Steric Accessibility : The methyl ester at position 7 minimizes steric hindrance at reactive sites (e.g., position 3).
  • Leaving Group Efficiency : In related compounds, thiol groups are displaced more readily than oxygen-based leaving groups .

Q. Table 1: Key Spectral Data for Analogous Compounds

PropertyExample DataSource
1^1H NMR (DMSO-d6_6)δ 7.77 (d, J=8.4 Hz), 12.84 (s, NH)
HRMS [M+H]+^+223.0172 (calc. 223.0177)
Melting Point264.8°C (decomp.)

Q. Table 2: Reaction Optimization Parameters

ConditionOptimal ValueImpact on Yield
Temperature100°C+66% yield
SolventPyridine+10% purity
CatalystCs2_2CO3_3+25% efficiency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 2
Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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